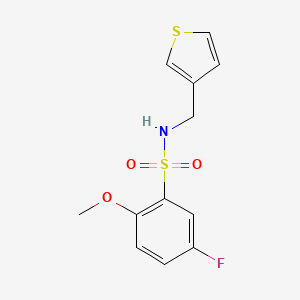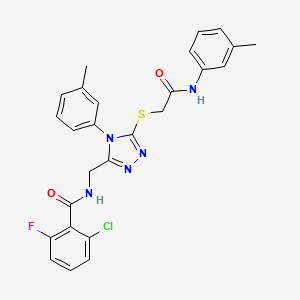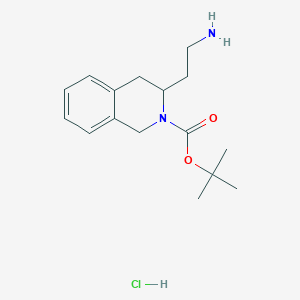
5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a thiophen-3-ylmethyl group attached to a benzenesulfonamide core. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with thiophen-3-ylmethanamine under basic conditions. The reaction typically takes place in the presence of a base such as triethylamine or sodium hydroxide, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Aplicaciones Científicas De Investigación
5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt the growth and proliferation of certain microorganisms. Additionally, the compound’s fluorine and methoxy groups may enhance its binding affinity and selectivity for specific targets.
Comparación Con Compuestos Similares
Similar Compounds
5-fluoro-2-methoxybenzenesulfonamide: Lacks the thiophen-3-ylmethyl group.
2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide: Lacks the fluorine atom.
5-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide: Lacks the methoxy group.
Uniqueness
5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is unique due to the combination of its fluorine, methoxy, and thiophen-3-ylmethyl groups. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3S2/c1-17-11-3-2-10(13)6-12(11)19(15,16)14-7-9-4-5-18-8-9/h2-6,8,14H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHBBTQKYXQGOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B2354341.png)
![2-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2354344.png)
![1-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)cyclopropanecarboxamide](/img/structure/B2354345.png)
![1-(1H-benzo[d]imidazol-2-yl)-2-phenylethanamine dihydrochloride](/img/new.no-structure.jpg)
![N-Benzo[1,3]dioxol-5-yl-2-(4-hydroxy-6-propyl-pyrimidin-2-ylsulfanyl)-acetamide](/img/structure/B2354348.png)
![(E)-N-[(1-methylpyrazol-4-yl)methyl]-2-phenyl-N-propylethenesulfonamide](/img/structure/B2354349.png)



![2-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2354358.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2354359.png)
